molecular formula C13H8N2O7 B2730802 4-nitro-2-(3-nitrophenoxy)benzoic Acid CAS No. 99504-27-5

4-nitro-2-(3-nitrophenoxy)benzoic Acid

Cat. No.: B2730802
CAS No.: 99504-27-5
M. Wt: 304.214
InChI Key: OIISCNBXEIYOIT-UHFFFAOYSA-N
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Description

4-nitro-2-(3-nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H8N2O7 and a molecular weight of 304.218 g/mol . This compound is characterized by the presence of nitro groups attached to both the benzoic acid and phenoxy moieties, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(3-nitrophenoxy)benzoic acid typically involves the nitration of 2-(3-nitrophenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(3-nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution reactions often require strong nucleophiles such as hydroxide ions or alkoxide ions, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: The major product of the reduction of this compound would be 4-amino-2-(3-aminophenoxy)benzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

4-nitro-2-(3-nitrophenoxy)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into the potential pharmacological properties of derivatives of this compound is ongoing, particularly in the development of new therapeutic agents.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-(3-nitrophenoxy)benzoic acid largely depends on the specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro groups are reduced to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific derivatives and their intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of nitro groups on both the benzoic acid and phenoxy moieties. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-nitro-2-(3-nitrophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O7/c16-13(17)11-5-4-9(15(20)21)7-12(11)22-10-3-1-2-8(6-10)14(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIISCNBXEIYOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99504-27-5
Record name 4-NITRO-2-(3-NITROPHENOXY)BENZOIC ACID
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